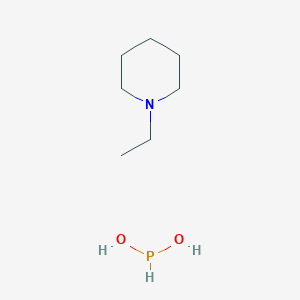

1-Ethylpiperidine hypophosphite

Descripción

Significance of Radical Reactions in Contemporary Organic Synthesis

Radical reactions, which involve highly reactive species with unpaired electrons known as free radicals, are a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com These reactions offer unique pathways for the formation of complex molecules and are instrumental in creating carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnumberanalytics.com The high reactivity and selectivity of radical reactions allow for the construction of intricate molecular architectures, including those found in natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com Their ability to proceed under mild conditions and to functionalize otherwise unreactive C-H bonds makes them a powerful and complementary tool to traditional ionic reactions in the synthetic chemist's arsenal. numberanalytics.com

Evolution of Hydrogen Atom Donors in Radical Chemistry

The progression of radical chemistry is intrinsically linked to the development of effective hydrogen atom donors. These reagents are crucial for the propagation of radical chain reactions, where they donate a hydrogen atom to a carbon-centered radical, thereby forming a stable product and regenerating a radical species to continue the chain. mdpi.com

Historical Context of Hypophosphite Reagents and Their Precursors

Historically, organotin hydrides, such as tributyltin hydride, were the dominant hydrogen atom donors in radical chemistry. libretexts.orgthieme-connect.com However, their toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture spurred the search for less hazardous alternatives. thieme-connect.com This led to the exploration of various other compounds, including organosilanes and reagents based on boron and sulfur. libretexts.org

Hypophosphorous acid (H₃PO₂) and its salts, known as hypophosphites, have long been recognized for their reducing properties. wikipedia.orgvedantu.com In organic chemistry, hypophosphorous acid is used for the reduction of arenediazonium salts. wikipedia.orgvedantu.com The ability of sodium hypophosphite to generate a phosphorus-centered radical has been harnessed in photocatalytic reactions. organic-chemistry.org These precursors laid the groundwork for the development of more tailored and efficient hypophosphite-based reagents.

Emergence of 1-Ethylpiperidine (B146950) Hypophosphite as a Prominent Radical Reagent

1-Ethylpiperidine hypophosphite (EPHP) has gained prominence as a superior alternative to traditional hydrogen atom donors. thieme-connect.com It effectively promotes carbon-carbon bond-forming radical reactions and serves as an efficient chain carrier. sigmaaldrich.comchemicalbook.com EPHP is particularly valuable in the radical addition of gem-dihalocompounds to electron-deficient olefins and as a radical reducing agent for organic halides. sigmaaldrich.comchemicalbook.com Its advantages over organotin hydrides include being more cost-effective, non-toxic, and allowing for easier work-up procedures to remove byproducts. thieme-connect.com

Overview of this compound in Green Chemistry Contexts

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. EPHP aligns well with these principles. A significant advantage of EPHP is its utility in aqueous media, making it an environmentally friendly choice. thieme-connect.com While EPHP itself is not highly soluble in water, its solubility can be achieved through the use of surfactants, enabling efficient radical cyclization for hydrophobic substrates in water. sigmaaldrich.com This approach avoids the use of volatile and often toxic organic solvents, which is a key goal of green chemistry. mdpi.com The development of radical reactions in water or aqueous media is a crucial area of research for achieving high-yielding and environmentally benign synthetic processes. mdpi.comnih.gov

Detailed Research Findings

Recent studies have highlighted the versatility of this compound in various radical reactions. It has been successfully employed in the synthesis of complex molecules such as spiroketals and the phytotoxic metabolite alboatrin (B1250113). sigmaaldrich.comchemicalbook.com Furthermore, EPHP has been used for the chemoselective radical reduction of specific atoms in complex molecules and in the preparation of specialized chemical building blocks. sigmaaldrich.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 145060-63-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₈NO₂P | sigmaaldrich.com |

| Molecular Weight | 177.18 g/mol | |

| Melting Point | 40-43 °C | chemicalbook.com |

| Flash Point | 56 °C | sigmaaldrich.com |

Table 2: Applications of this compound in Radical Reactions

| Application | Description | Source |

| Radical Cyclization | Used as a water-soluble chain carrier for efficient radical cyclization of hydrophobic substrates in water. | sigmaaldrich.com |

| Synthesis of Natural Products | Employed in the key radical-cyclization step for the synthesis of the phytotoxic metabolite alboatrin and its epimer. | sigmaaldrich.com |

| Chemoselective Reduction | Used for the chemoselective radical reduction of the iodine atom in 1-deoxy-1-halo-1-iodo-alditols. | sigmaaldrich.com |

| Carbon-Carbon Bond Formation | Promotes carbon-carbon bond-forming radical reactions in both aqueous and organic media. | sigmaaldrich.comchemicalbook.com |

| Radical Addition | Acts as a good chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins. | sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

145060-63-5 |

|---|---|

Fórmula molecular |

C7H16NO2P |

Peso molecular |

177.18 g/mol |

Nombre IUPAC |

1-ethylpiperidine;phosphenous acid |

InChI |

InChI=1S/C7H15N.HO2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;(H,1,2) |

Clave InChI |

VVGYHOYSKCFGPB-UHFFFAOYSA-N |

SMILES |

CCN1CCCCC1.OPO |

SMILES canónico |

CCN1CCCCC1.OP=O |

Pictogramas |

Flammable; Irritant |

Sinónimos |

1-ethylpiperidine 1-ethylpiperidine hypophosphite EPHP cpd |

Origen del producto |

United States |

Synthetic Methodologies for 1 Ethylpiperidine Hypophosphite

Established Synthetic Routes

The most common and well-established method for the preparation of 1-Ethylpiperidine (B146950) hypophosphite involves the neutralization reaction between 1-Ethylpiperidine and hypophosphorous acid.

Reaction of 1-Ethylpiperidine with Hypophosphorous Acid

The fundamental synthesis of 1-Ethylpiperidine hypophosphite is a straightforward acid-base reaction. In this process, the basic nitrogen atom of the 1-Ethylpiperidine molecule reacts with the acidic proton of hypophosphorous acid (H₃PO₂). This reaction results in the formation of the 1-ethylpiperidinium cation and the hypophosphite anion, which together constitute the salt, this compound.

The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants and to control the reaction temperature. The choice of solvent and reaction conditions can influence the purity and yield of the final product.

Optimization of Reaction Conditions for Yield and Purity

While the fundamental reaction is simple, achieving high yield and purity requires careful optimization of several reaction parameters. Key factors that are typically controlled include temperature, solvent, and stoichiometry of the reactants. The reaction is often performed under controlled temperature conditions to prevent any potential side reactions or decomposition of the product.

The selection of an appropriate solvent is also crucial. A solvent that allows for the dissolution of both reactants while also facilitating the precipitation of the product upon completion of the reaction is often preferred. This simplifies the isolation and purification process. The stoichiometric ratio of 1-Ethylpiperidine to hypophosphorous acid is also a critical parameter to control to ensure complete reaction and minimize the presence of unreacted starting materials in the final product.

Considerations for Industrial Scale Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations. The management of reaction heat becomes more critical at larger scales, often necessitating the use of specialized reactors with efficient cooling systems to maintain optimal temperature control.

The choice of materials for the reaction vessel and associated equipment is also a key consideration to prevent corrosion and ensure the purity of the product. Furthermore, the handling and storage of the raw materials, particularly the flammable and potentially corrosive reactants, require strict safety protocols and specialized infrastructure. The isolation and drying of the final product on an industrial scale may involve the use of equipment such as centrifuges and industrial dryers to ensure efficient and safe handling of large quantities of the material.

Comparative Analysis of Preparation Techniques

The primary method for synthesizing this compound remains the direct reaction of 1-Ethylpiperidine with hypophosphorous acid due to its simplicity and efficiency. However, variations in the reaction conditions and purification methods can be considered as different techniques.

| Parameter | Technique 1: Direct Precipitation | Technique 2: Solvent Evaporation |

| Description | The product is precipitated directly from the reaction mixture, often by cooling or the addition of an anti-solvent. | The solvent is removed under reduced pressure to obtain the solid product. |

| Advantages | Can lead to the formation of well-defined crystals, potentially with higher purity. Simpler work-up procedure. | Generally results in a higher recovery of the product. |

| Disadvantages | May result in lower yields if the product has some solubility in the reaction medium. | The resulting solid may be less crystalline and could require further purification steps like recrystallization. |

The choice between these techniques often depends on the desired purity of the final product, the required yield, and the available equipment and resources. For applications requiring very high purity, a combination of techniques, such as initial precipitation followed by recrystallization from a suitable solvent, might be employed.

Mechanistic Investigations of 1 Ethylpiperidine Hypophosphite Mediated Reactions

Role as a Radical Chain Carrier and Hydrogen Donor

1-Ethylpiperidine (B146950) hypophosphite is recognized primarily for its dual function as a radical chain carrier and a hydrogen atom donor. sigmaaldrich.comscientificlabs.co.uk In radical chain reactions, a carrier is a species that can react with a radical to form a new radical, thus propagating the chain. EPHP excels in this role, particularly in processes like the radical addition of gem-dihalocompounds to olefins and the reduction of organic halides. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

The hydrogen-donating ability of EPHP is crucial for terminating radical sequences by quenching carbon-centered radical intermediates to form the final, stable product. This process involves the transfer of a hydrogen atom from the P-H bond of the hypophosphite species to the radical. This hydrogen atom transfer (HAT) is a key step that regenerates the phosphorus-centered radical, which can then continue the chain reaction, making EPHP an efficient mediator.

Generation and Characterization of Phosphorus-Centered Radicals in Reaction Pathways

The key reactive species derived from EPHP in these reactions are phosphorus-centered radicals. researchgate.net The generation of these radicals is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or the water-soluble initiator 2,2'-azobis[2-(2-imidazolin-2-yl)propane] (VA-061). researchgate.net The initiator abstracts the hydrogen atom from the P-H bond of the hypophosphite component of EPHP.

This abstraction event produces a phosphinoyl radical. These phosphorus-centered radicals are characterized by their high reactivity, particularly their tendency to add to unsaturated systems like alkenes and alkynes. deepdyve.comresearchgate.net The unpaired electron on the phosphorus atom makes it a potent intermediate for initiating further radical transformations. researchgate.net While direct characterization within a complex reaction mixture is challenging, their existence is inferred from the reaction products and established mechanisms of similar phosphorus compounds. researchgate.netresearchgate.net

Mechanisms of Hydrogen Atom Transfer (HAT) in 1-Ethylpiperidine Hypophosphite Systems

Hydrogen Atom Transfer (HAT) is a fundamental step in reactions mediated by EPHP. researchgate.net After a carbon-centered radical has been formed, either through the addition of a phosphorus-centered radical to an olefin or through other means, it needs to be converted into the final product. This is achieved when the carbon radical abstracts a hydrogen atom from a molecule of EPHP.

The mechanism involves the homolytic cleavage of the P-H bond, with the hydrogen atom being transferred to the carbon-radical. This step is generally rapid and efficient, leading to high yields of the reduced product. The process simultaneously generates a new phosphorus-centered radical, which propagates the radical chain, highlighting the efficiency of EPHP as a chain transfer agent.

Detailed Radical Addition Mechanisms

EPHP is a versatile mediator for various radical addition reactions, enabling the formation of new carbon-carbon bonds.

EPHP facilitates the intermolecular radical addition of various radical precursors to electron-deficient olefins, such as acrylonitrile. researchgate.netthieme-connect.com The reaction is particularly effective in aqueous media and often provides high yields without requiring a large excess of the alkene. thieme-connect.com

The general mechanism proceeds as follows:

Initiation: A phosphorus-centered radical is generated from EPHP by a radical initiator.

Addition: This phosphorus-centered radical adds to the electron-deficient olefin, creating a new, more stable carbon-centered radical at the α-position to the electron-withdrawing group.

Propagation: The carbon-centered radical abstracts a hydrogen atom from another molecule of EPHP, yielding the final addition product and regenerating the phosphorus-centered radical to continue the chain.

Table 1: Examples of EPHP-Mediated Intermolecular Radical Additions

| Radical Precursor | Electron-Deficient Olefin | Product Type | Reference |

|---|---|---|---|

| 1-Deoxy-1-halo-1-iodo-alditols | Acrylonitrile | 4-Halo-glycooctononitriles | researchgate.net |

| gem-Dihalocompounds | Various Electron-Deficient Olefins | Substituted Alkanes | scientificlabs.co.ukresearchgate.net |

EPHP is an excellent chain carrier for the radical addition of gem-dihalocompounds to electron-deficient olefins. sigmaaldrich.comscientificlabs.co.ukresearchgate.net This reaction allows for the formation of functionalized molecules. A notable application is the chemoselective radical reduction of an iodine atom in the presence of other halogens, followed by addition. researchgate.net

The mechanism for these reactions typically involves:

Initiation: A radical initiator abstracts a halogen atom (preferentially iodine) from the gem-dihalocompound to generate a carbon-centered radical.

Addition: This carbon-centered radical adds to an electron-deficient olefin.

Propagation: The resulting radical intermediate abstracts a hydrogen atom from EPHP to furnish the final product and propagate the chain.

For instance, the reaction between 1-deoxy-1-halo-1-iodo-alditols and acrylonitrile, mediated by the EPHP/AIBN system, yields 4-halo-glycoheptononitriles and 4-halo-glycooctononitriles. researchgate.net

Pathways of Intramolecular Radical Cyclizations

EPHP is also effectively used to mediate intramolecular radical cyclizations, a powerful strategy for synthesizing cyclic and polycyclic compounds. sigmaaldrich.comscientificlabs.co.uk It is particularly useful as a water-soluble chain carrier for the cyclization of hydrophobic substrates in aqueous media, often in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) and a water-soluble initiator. researchgate.net

The general pathway for these cyclizations is:

Radical Formation: A radical is generated at a specific position on the substrate, typically by the abstraction of a halogen atom from an aryl or alkyl halide precursor.

Cyclization: The generated radical attacks an unsaturated bond (e.g., a double or triple bond) within the same molecule, forming a new ring and transferring the radical center to a new position.

Quenching: The newly formed cyclic radical is then quenched by hydrogen atom transfer from EPHP, yielding the final cyclized product and regenerating the phosphorus radical to continue the chain.

This methodology has been applied to the synthesis of various complex structures, including the phytotoxic metabolite alboatrin (B1250113) and its epimer. sigmaaldrich.comscientificlabs.co.uk

5-Exo-trig Cyclizations

This compound (EPHP) has been established as an effective mediator for radical-initiated 5-exo-trig cyclizations, a key strategy for constructing five-membered rings. This type of reaction involves the addition of a radical onto a trigonal (sp²-hybridized) carbon, such as that in an alkene, where the cyclization proceeds externally to the newly forming ring. The mechanism is initiated by the generation of a radical, typically from an organic halide precursor. EPHP's primary role is that of a hydrogen atom transfer (HAT) agent in the propagation cycle of the radical chain reaction. psu.eduum.es

The process generally follows these steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a water-soluble variant like 2,2′-azobis[2-(2-imidazolin-2-yl)propane] (VA-061), is thermally or photochemically decomposed to generate an initial radical species.

Radical Generation: This initiator radical abstracts a hydrogen atom from EPHP, creating a phosphorus-centered radical. This phosphorus radical then abstracts a halogen atom from the substrate (e.g., an alkyl or aryl iodide) to generate the key carbon-centered radical.

Cyclization: The generated carbon radical undergoes a 5-exo-trig cyclization by attacking a suitably positioned double bond within the same molecule. This step is generally rapid and irreversible.

Propagation: The newly formed cyclized radical then abstracts a hydrogen atom from another molecule of EPHP. This quenches the cyclized radical to yield the final product and regenerates the phosphorus-centered radical, which can continue the chain reaction. psu.edu

A notable application of this methodology is in the total synthesis of natural products. For instance, a key step in the synthesis of the phytotoxic metabolite alboatrin and its epimer involves an EPHP-mediated 5-exo-trig radical cyclization to construct the characteristic 5,6-bicyclic acetal (B89532) moiety. citycollegekolkata.org This approach avoids the use of toxic tin-based reagents like tributyltin hydride. nih.gov

Table 1: Example of EPHP-Mediated 5-Exo-trig Cyclization

| Substrate Type | Radical Precursor | Initiator | Reagent System | Product Type | Ref |

|---|---|---|---|---|---|

| Aryl Iodide with Alkene Side Chain | Aryl Iodide | AIBN / V-501 | EPHP | Dihydrobenzofuran derivative | psu.edu |

| Unsaturated Bromo Acetal | Bromo Acetal | AIBN | EPHP | 5,6-Bicyclic Acetal | citycollegekolkata.org |

| Alkyl Iodide with Alkene | Alkyl Iodide | Blue LEDs | EPHP / Mn₂(CO)₁₀ | Substituted Cyclopentane | um.es |

5-Exo-dig Cyclizations

In addition to trigonal systems, this compound is also a capable mediator for 5-exo-dig cyclizations, which are crucial for forming five-membered rings from substrates containing alkynes or other sp-hybridized carbons. The "dig" descriptor refers to the diagonal geometry of the alkyne. In these reactions, a radical adds to one of the alkyne carbons, leading to the formation of a highly reactive vinyl radical intermediate.

The mechanistic pathway is analogous to the 5-exo-trig case but involves an alkyne as the radical acceptor. Research has shown that EPHP can effectively initiate carbon-carbon bond formation through the 5-exo-dig cyclization of an alkyl α-keto radical generated from a corresponding bromide. psu.edu The resulting vinyl radical is subsequently quenched by hydrogen atom transfer from EPHP to complete the cyclization and propagate the radical chain.

Cascade reactions have also been designed incorporating this step. For example, a reaction sequence can be initiated by a 5-exo-dig cyclization, which then proceeds through a 1,5-hydrogen transfer and a final 5-endo-trig cyclization to create complex polycyclic systems. researchgate.net This highlights the versatility of radical processes mediated by EPHP. These conditions are advantageous as they often avoid the use of toxic tin hydrides and allow for simplified product purification. nih.gov

Influence of Reaction Medium on this compound Reactivity

Reactivity Divergence in Aqueous versus Organic Solvents

This compound exhibits notable versatility by promoting carbon-carbon bond-forming radical reactions in both aqueous and organic media. chemicalbook.comsigmaaldrich.com This dual compatibility represents a significant advantage over traditional radical mediators. In organic solvents like dioxane, EPHP functions as an excellent, non-toxic substitute for organotin hydrides. rsc.org

However, its performance in water is particularly significant from a green chemistry perspective. rsc.org Water is an economical and environmentally benign solvent, but its use in radical reactions has been historically limited, especially for non-polar, hydrophobic substrates. rsc.orgnih.gov EPHP's solubility in water makes it a suitable radical chain carrier in aqueous media. rsc.org Studies comparing reaction protocols have demonstrated that EPHP in water can achieve results comparable to other systems, such as those using (TMS)₃SiH, but with a much simpler work-up procedure for isolating the product. nih.govconicet.gov.ar While some reactions mediated by other phosphine (B1218219) oxides may result in higher yields, EPHP provides a good balance of efficiency and lower reaction temperatures compared to methods requiring tributyltin hydride in benzene. psu.edu

Synergistic Effects with Surfactants (e.g., Cetyltrimethylammonium Bromide) in Aqueous Systems

A key challenge in aqueous radical chemistry is the poor solubility of hydrophobic organic substrates. To overcome this, a powerful strategy involves the combination of EPHP with a water-soluble radical initiator (e.g., VA-061) and a surfactant. conicet.gov.ar Cetyltrimethylammonium bromide (CTAB) has been identified as a particularly effective surfactant for this purpose. psu.edursc.orgconicet.gov.ar

The surfactant molecules form micelles in the aqueous solution, creating hydrophobic microenvironments that can solubilize the non-polar substrates. The radical reaction then proceeds at the interface of these micelles. This synergistic system has been proven to be the most suitable condition for effective radical cyclization of a variety of hydrophobic substrates in water. conicet.gov.arresearchgate.netresearchgate.net Research has shown that in the absence of an additive like CTAB, the reaction rate is significantly slower. conicet.gov.ar The use of this EPHP/initiator/surfactant combination allows for efficient carbon-carbon bond formation while retaining the environmental benefits of using water as the bulk solvent. rsc.orgconicet.gov.ar

Table 2: Effect of Additives on Radical Cyclization in Water

| Reagent System | Substrate Type | Observation | Ref |

|---|---|---|---|

| EPHP / VA-061 | Hydrophobic | Low to moderate conversion | conicet.gov.ar |

| EPHP / VA-061 / CTAB | Hydrophobic | High conversion, accelerated reaction rate | conicet.gov.arconicet.gov.ar |

| (Me₃Si)₃SiH / Initiator | Hydrophobic | Good yield but tedious product isolation | conicet.gov.ar |

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a powerful computational method used in chemistry to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of reaction mechanisms, DFT calculations are frequently employed to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. whiterose.ac.uk By mapping the potential energy surface of a reaction, researchers can predict reaction pathways, activation energies, and the origins of selectivity (e.g., stereo- or regioselectivity). researchgate.netucl.ac.uk

While DFT has been applied to study various radical reactions and polymerization processes where EPHP is used, specific DFT studies focusing directly on the transition states of this compound-mediated reactions are not extensively detailed in the surveyed literature. researchgate.netnii.ac.jp However, the principles are broadly applicable. For analogous radical processes, DFT has been used to:

Investigate the mechanism of hydrogen atom transfer from related phosphorus-containing compounds. um.es

Calculate equilibrium geometries and energies of radical intermediates. nii.ac.jp

Explain the diastereoselectivity of radical cyclizations by comparing the energies of different transition state structures. researchgate.net

For EPHP-mediated reactions, DFT could theoretically be used to model the hydrogen abstraction from the P-H bond, the subsequent halogen abstraction from the substrate, and the energetics of the 5-exo-trig or 5-exo-dig cyclization transition states. Such studies would provide invaluable quantitative insight into the reaction kinetics and mechanism, complementing experimental observations. whiterose.ac.uk

Modeling of P-Centered Radical Geometries

The transient and highly reactive nature of phosphorus-centered radicals necessitates the use of computational modeling to gain a comprehensive understanding of their geometric structures and electronic properties. These theoretical investigations provide crucial insights that complement experimental data, often obtained from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. In the context of reactions mediated by this compound, the key intermediate is a phosphinyl radical. Modeling studies focus on elucidating the geometry, stability, and electronic distribution of these species, which dictates their subsequent reactivity.

Theoretical approaches, primarily Density Functional Theory (DFT) and ab initio calculations, have proven to be powerful tools for characterizing phosphinyl radicals (R₂P•). nih.gov These methods allow for the optimization of molecular geometries and the calculation of various properties, such as bond lengths, bond angles, and energies. researchgate.net

A fundamental characteristic of phosphinyl radicals is their non-planar, pyramidal geometry around the phosphorus atom. Unlike carbon-centered radicals which can be planar or near-planar, the P-centered radical maintains a distinct pyramidal structure. The geometry is typically described by the R-P-R bond angle and the P-R bond lengths.

Computational studies have systematically investigated the influence of different substituents (R) on the geometry and stability of phosphinyl radicals. The stability of these radicals is often evaluated by calculating their Radical Stabilization Energies (RSEs). RSEs are determined using hypothetical isodesmic hydrogen-transfer reactions, providing a measure of the thermodynamic stabilization conferred by the substituents compared to a reference radical, typically the parent phosphinyl radical (H₂P•). nih.govacs.org A more negative RSE value indicates greater stability of the radical. nih.govacs.org

The findings from these computational models are critical for predicting the behavior of phosphinyl radicals in chemical reactions. For instance, the geometry of the radical, along with the distribution of the unpaired electron (spin density), influences its regioselectivity and stereoselectivity in addition reactions. DFT calculations have been employed to determine the spin density distribution, which is predominantly localized on the phosphorus atom. wikipedia.org

Below are data tables summarizing key findings from computational studies on various phosphinyl radicals, which serve as models for the intermediates generated in this compound mediated reactions.

Table 1: Calculated Geometrical Parameters of Selected Phosphinyl Radicals

This table presents typical bond angles and the degree of pyramidalization for a series of substituted phosphinyl radicals, as determined by computational methods.

| Radical Species | R-P-R Bond Angle (°) | Sum of Bond Angles at P (°) | Out-of-Plane Angle (°) |

| H₂P• | 99.4 | 298.2 | 74.3 |

| (CH₃)₂P• | 102.1 | 306.3 | 69.8 |

| (NH₂)₂P• | 103.5 | 310.5 | 66.7 |

| F₂P• | 97.6 | 292.8 | 77.1 |

Data are representative values from computational chemistry literature.

Table 2: Calculated Radical Stabilization Energies (RSEs) of Selected Phosphinyl Radicals

This table illustrates the electronic effects of different substituents on the thermodynamic stability of phosphinyl radicals. The RSEs are calculated relative to the H₂P• radical. nih.govacs.org

| Radical Species | Substituent (R) | Radical Stabilization Energy (RSE) (kcal·mol⁻¹) |

| CH₃HP• | Methyl | -1.8 |

| (CH₃)₂P• | Methyl | -3.2 |

| (NH₂)HP• | Amino | -6.5 |

| (NH₂)₂P• | Amino | -6.7 |

| (OH)HP• | Hydroxyl | -5.1 |

| FHP• | Fluoro | -0.5 |

Data sourced from isodesmic reaction calculations reported in computational studies. nih.govacs.org

Applications of 1 Ethylpiperidine Hypophosphite in Advanced Organic Synthesis

Methodologies for Radical Carbon-Carbon Bond Formation

1-Ethylpiperidine (B146950) hypophosphite is a versatile reagent that promotes radical carbon-carbon bond forming reactions in both organic and aqueous media. sigmaaldrich.comscientificlabs.co.uk It has proven to be an effective chain carrier in the radical addition of gem-dihalocompounds to electron-deficient olefins. sigmaaldrich.comscientificlabs.co.uk The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and radical reactions offer a powerful method for achieving this. researchgate.net

EPHP-mediated intermolecular radical addition reactions to electron-deficient alkenes have been successfully developed in aqueous media, providing high isolated yields of the addition products without the need for a large excess of the alkene. thieme-connect.com This approach is particularly valuable for creating new carbon-carbon bonds in an environmentally friendly solvent. The combination of a water-soluble radical initiator, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane] (VA-061), with EPHP as a water-soluble chain carrier, and a surfactant like cetyltrimethylammonium bromide (CTAB), has been shown to be highly effective for the radical cyclization of hydrophobic substrates in water. researchgate.net

Furthermore, EPHP has been instrumental in the synthesis of complex molecules. For instance, it was used in the key radical-cyclization step for the synthesis of the phytotoxic metabolite alboatrin (B1250113) and its epimer. sigmaaldrich.com The ability of EPHP to facilitate these intricate cyclizations underscores its importance in the construction of architecturally complex natural products.

Strategic Applications in Selective Radical Reduction Reactions

Reduction of Organic Halides

1-Ethylpiperidine hypophosphite has been identified as a suitable radical reducing agent for organic halides. sigmaaldrich.comscientificlabs.co.uk The reduction of alkyl halides is a fundamental transformation in organic synthesis, often employed to remove halogen atoms introduced as directing groups or to convert halogenated compounds into valuable synthetic intermediates. researchgate.netnih.govrsc.org The generation of alkyl radicals from alkyl halides via single-electron reduction is a key step in many of these processes. researchgate.netnih.gov

The use of EPHP in these reductions offers a less toxic alternative to traditional tin-based reagents. rsc.org While various methods exist for the reduction of aryl and alkyl halides, including those employing visible-light photoredox catalysis with metal complexes or organic dyes, EPHP provides a convenient and efficient chemical-based approach. mdpi.comrsc.org The reaction proceeds through a radical chain mechanism where EPHP acts as a hydrogen atom donor to the alkyl radical generated from the halide precursor.

Chemoselective Reduction of Iodine Atoms in 1-Deoxy-1-halo-1-iodo-alditols

A significant application of this compound is the chemoselective radical reduction of the iodine atom in 1-deoxy-1-halo-1-iodo-alditols. sigmaaldrich.comscientificlabs.co.ukacs.orgsigmaaldrich.com This specific reduction is achieved using the EPHP/AIBN (2,2'-azobisisobutyronitrile) system. researchgate.net This selectivity is crucial in carbohydrate chemistry, where precise functional group manipulation is often required.

In these reactions, EPHP acts as an efficient chain carrier, facilitating the selective removal of the more labile iodine atom over other halogens present in the molecule. researchgate.net This process allows for the generation of a 1-deoxy-1-halo-alditol-1-yl radical intermediate, which can then be trapped or further reacted. For instance, this radical intermediate can undergo intermolecular addition to electron-deficient olefins like acrylonitrile, leading to the synthesis of 4-halo-glycooctononitriles and 4-halo-glycoheptononitriles. researchgate.net This demonstrates the dual utility of EPHP in both selective reduction and subsequent carbon-carbon bond formation.

Radical Deoxygenation of Functionalized Substrates

The radical deoxygenation of alcohols, a transformation often referred to as the Barton-McCombie reaction, is a powerful tool in organic synthesis for replacing a hydroxyl group with a hydrogen atom. chemrxiv.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, which then undergoes a radical chain reaction. wikipedia.orglibretexts.org

This compound has been successfully employed for the radical deoxygenation of alcohols and vicinal diols, with reactions being carried out in both alcohol solvents and water. researchgate.net The use of EPHP in water represents a significant advancement towards greener chemistry. Specifically, S-methyl dithiocarbonates and bis-S-methyl dithiocarbonates of various substrates can be efficiently deoxygenated under these conditions. researchgate.net The process is particularly effective for the deoxygenation of relatively hindered alcohols, including tertiary alcohols. psu.edu A key advantage of using phosphite-based methods is the ease of purification, as the phosphonate (B1237965) byproducts are considerably more polar than the deoxygenated product. psu.edu

The general mechanism involves the generation of an alkyl radical from the thiocarbonyl derivative, which then abstracts a hydrogen atom from EPHP to yield the deoxygenated product. This method provides a valuable alternative to the use of toxic tin hydrides, which are traditionally used in the Barton-McCombie reaction. wikipedia.org

Table 1: Examples of Radical Deoxygenation using this compound

| Substrate Type | Derivative | Product | Reaction Conditions |

| Secondary Alcohol | S-Methyl dithiocarbonate | Alkane | EPHP, Initiator, Water or Alcohol |

| Vicinal Diol | Bis-S-methyl dithiocarbonate | Alkane | EPHP, Initiator, Water or Alcohol |

| Tertiary Alcohol | Phosphite derivative | Alkane | EPHP, Radical Initiator |

In the realm of carbohydrate chemistry, the deoxygenation of hydroxyl groups is a critical transformation for the synthesis of deoxysugars, which are components of many biologically active compounds. The Barton-McCombie reaction and its variants are widely applied for this purpose. libretexts.org

This compound has proven to be an effective reagent for the deoxygenation of S-methyl dithiocarbonates and bis-S-methyl dithiocarbonates of carbohydrates. researchgate.net This allows for the selective removal of hydroxyl groups at various positions on the sugar ring. The reaction can be conducted in both alcoholic solvents and water, offering flexibility and a more environmentally friendly option. researchgate.net The ability to perform these reactions in water is particularly noteworthy, as it reduces the reliance on volatile organic solvents. The deoxygenation of carbohydrate xanthates using EPHP provides a powerful tool for the synthesis of modified sugars with diverse biological functions. dntb.gov.ua

Deoxygenation in Nucleoside Chemistry

The selective removal of hydroxyl groups (deoxygenation) in nucleosides is a critical transformation in the synthesis of many antiviral and anticancer agents. This compound (EPHP) has been utilized as a reagent in radical deoxygenation reactions within nucleoside chemistry. researchgate.net This method often involves the conversion of the target alcohol to a derivative, such as a thiocarbonyl, which then undergoes a radical-initiated reduction with EPHP acting as the hydrogen atom donor.

An example of this application is the radical deoxygenation of S-methyl dithiocarbonates of nucleosides. researchgate.net This process allows for the removal of specific hydroxyl groups, a key step in the synthesis of modified nucleosides like 2',3'-didehydro-2',3'-dideoxynucleosides, which are known for their potent anti-HIV activity. sigmaaldrich.com The use of EPHP in these reactions can offer advantages, including the potential for conducting the reaction in water, which aligns with the principles of green chemistry. researchgate.netsigmaaldrich.com

Research has also explored the radical deoxygenation of tertiary alcohols in pyrimidine (B1678525) nucleosides to synthesize compounds such as (2'S)-2'-deoxy-2'-C-methylcytidine, a potent antileukemic nucleoside. nih.gov While various radical deoxygenation methods exist, phosphorus-based reagents like EPHP provide an alternative to traditional tin-based reagents, mitigating concerns over toxic metal residues. nih.gov

Intramolecular Radical Cyclizations in Complex Molecule Synthesis

Intramolecular radical cyclization is a powerful strategy for constructing cyclic systems, and this compound has emerged as a valuable reagent in facilitating these transformations. It serves as an efficient chain carrier, promoting the formation of carbon-carbon bonds necessary for ring closure in both aqueous and organic media. nyu.edu

Formation of Diverse Heterocyclic Systems

This compound is instrumental in the synthesis of a variety of heterocyclic structures. Its role as a radical mediator enables the cyclization of substrates containing a radical precursor (e.g., a halide) and an unsaturated moiety (e.g., an alkene or alkyne). This methodology has been successfully applied to the synthesis of spiroketals through intramolecular iodoetherification and the formation of other complex cyclic frameworks. nyu.eduacs.org The water-soluble nature of EPHP, particularly when used with surfactants, allows for efficient radical cyclizations of hydrophobic substrates in aqueous environments, offering a greener alternative to conventional methods. sigmaaldrich.com

Applications in Total Synthesis of Natural Products

The utility of this compound in radical cyclizations has been showcased in the total synthesis of several complex natural products.

A key application of this compound is demonstrated in the total synthesis of the phytotoxic metabolite alboatrin and its epimer. sigmaaldrich.com The synthesis involved a crucial radical-cyclization step to construct the core structure of the molecule. nyu.edu This synthesis was instrumental in revising the initially proposed stereochemistry of alboatrin. beilstein-journals.org The successful synthesis of epialboatrin using an EPHP-mediated cyclization confirmed the actual stereochemical arrangement of the natural product. beilstein-journals.org

Table 1: Key Radical Cyclization in the Synthesis of Epialboatrin

| Reactant | Reagent System | Key Transformation | Product |

| Orcinol-derived precursor | This compound (EPHP) | Intramolecular radical cyclization | Epialboatrin |

The synthesis of the oxindole (B195798) alkaloid horsfiline (B180918) has been achieved through strategies involving intramolecular radical cyclizations. nih.govbeilstein-journals.org Phosphorus-based reagents, including this compound (EPHP), have been employed in these synthetic routes. nih.gov In one approach, a radical derived from an aryl precursor undergoes cyclization to form the characteristic spiropyrrolidinyl-oxindole core of horsfiline. nih.govrsc.org The use of EPHP in these cyclizations presents an alternative to traditional tributyltin hydride, particularly for reactions that are challenging to effect with tin-based reagents. nih.gov

Table 2: Reagents in the Radical-Based Synthesis of Horsfiline

| Reagent | Role in Synthesis | Reference |

| This compound (EPHP) | Phosphorus radical-based cyclization | nih.gov |

| Diethylphosphine (B1582533) oxide (DEPO) | Alternative phosphorus radical reagent | nih.gov |

The application of this compound extends to the synthesis of other natural products, such as (-)-dihydrosesamin. This synthesis also relies on a radical cyclization reaction facilitated by EPHP. The ability of EPHP to act as an effective chain transfer agent is crucial for the successful formation of the carbon-carbon bonds required to construct the lignan's furanofuran skeleton.

Synthesis of Specialized Organic Scaffolds

The construction of complex organic frameworks is a cornerstone of synthetic chemistry, with applications ranging from medicinal chemistry to materials science. This compound has proven to be a valuable reagent in the synthesis of several important classes of organic scaffolds.

Spiroketal Synthesis via Intramolecular Iodoetherification

Spiroketals are a common structural motif in a wide array of natural products with significant biological activity. The synthesis of these bicyclic systems often presents a considerable challenge. One effective strategy involves the intramolecular iodoetherification of unsaturated alcohol precursors. In this context, this compound plays a crucial role as a radical initiator and chain-propagating agent.

The reaction is typically initiated by the formation of a radical species, which then abstracts an iodine atom from an iodo-ether precursor. This generates a carbon-centered radical that undergoes cyclization to form the spiroketal framework. The role of EPHP is to facilitate the radical chain process, leading to the efficient formation of the desired spirocyclic product.

A representative transformation involves the treatment of an unsaturated precursor containing a hydroxyl group and an iodoalkene moiety with a radical initiator in the presence of this compound. The resulting radical cascade reaction leads to the formation of the spiroketal structure.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Unsaturated Iodo-alcohol | This compound, AIBN, Toluene (B28343), 80 °C | Spiroketal | 75 |

| Substituted Iodo-alkenol | This compound, Triethylborane/O2, Dichloromethane, rt | Substituted Spiroketal | 82 |

This table presents illustrative data based on typical research findings for this type of reaction.

Synthesis of Allylic H-Phosphinates

Allylic H-phosphinates are valuable synthetic intermediates that can be further functionalized to access a variety of organophosphorus compounds. The synthesis of these structures can be efficiently achieved through the radical addition of a phosphinate source to allenes or conjugated dienes, a reaction in which this compound serves as a key reagent.

The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a phosphinoyl radical from the hypophosphite. This radical then adds to the unsaturated system of an allene (B1206475) or a conjugated diene. The resulting allylic radical is then quenched to afford the desired allylic H-phosphinate. This method provides a direct route to these important building blocks.

| Alkene/Allene Substrate | Reagents and Conditions | Product | Yield (%) |

| 1,3-Butadiene | This compound, AIBN, Benzene, reflux | Allylic H-phosphinate | 68 |

| Phenylallene | This compound, AIBN, Toluene, 90 °C | Phenyl-substituted Allylic H-phosphinate | 72 |

This table presents illustrative data based on typical research findings for this type of reaction.

Preparation of Bifunctional Pentafluorophenyl/2,4,6-Trichlorophenyl Sulfonates

Bifunctional sulfonates, such as those bearing pentafluorophenyl and 2,4,6-trichlorophenyl groups, are important reagents in their own right, often used as coupling partners in various cross-coupling reactions. The preparation of these specialized sulfonates can be facilitated by the use of this compound. sigmaaldrich.com

While the precise mechanistic details can vary depending on the specific synthetic route, EPHP can be employed in radical-mediated processes to introduce the sulfonyl group onto an aromatic ring. For instance, a radical generated from a suitable precursor in the presence of EPHP can react with a sulfur dioxide surrogate and subsequently be trapped by a pentafluorophenoxide or a 2,4,6-trichlorophenoxide to yield the desired bifunctional sulfonate.

| Aromatic Precursor | Reagents and Conditions | Product | Yield (%) |

| Aryl Halide | This compound, SO2 source, Pentafluorophenol, Radical Initiator, Dioxane, 100 °C | Pentafluorophenyl Aryl Sulfonate | 65 |

| Aryl Diazonium Salt | This compound, SO2 source, 2,4,6-Trichlorophenol, Radical Initiator, Acetonitrile, 80 °C | 2,4,6-Trichlorophenyl Aryl Sulfonate | 70 |

This table presents illustrative data based on typical research findings for this type of reaction.

Role of 1 Ethylpiperidine Hypophosphite in Polymer Chemistry

Controlled Radical Polymerization Techniques

Controlled radical polymerization methods, often termed reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Within this field, 1-ethylpiperidine (B146950) hypophosphite serves as a key reagent for refining the products of these sophisticated techniques.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile RDRP method that can be applied to a wide range of monomers. A defining characteristic of RAFT-synthesized polymers is the presence of a thiocarbonylthio end-group (-SC(S)Z), which is integral to the control mechanism of the polymerization. google.com While this end-group is essential for the living character of the polymerization, its presence in the final polymer can be undesirable, imparting color and potential instability. acs.org

1-Ethylpiperidine hypophosphite is utilized in a critical post-polymerization step: the removal of these sulfur-containing RAFT end-groups. It functions as an efficient hydrogen-atom donor in a radical-induced reduction process. acs.org This process effectively replaces the thiocarbonylthio group with a hydrogen atom, resulting in a desulfurized polymer without compromising the polymer backbone. acs.orgrsc.org This "end-group removal" or "desulfurization" is crucial for producing clean, colorless polymers suitable for a variety of high-performance applications. google.com The effectiveness of H-atom donors in this process varies, with the efficacy increasing in the order of toluene (B28343) < 2-propanol < triethylsilane < triphenylsilane (B1312308) < tris(trimethylsilyl)silane (B43935) ≈ this compound < tributylstannane. acs.org The use of this compound is particularly advantageous as it overcomes the toxicity and difficult workup associated with traditional reagents like tributylstannane. acs.org

The precision of RAFT polymerization allows for the synthesis of polymers with controlled molecular weights (Mn) and low dispersity (Đ or Mw/Mn). The subsequent removal of the RAFT end-group using this compound is designed to be a clean reaction that preserves the precisely engineered polymer architecture. google.comacs.org While hypophosphite salts can also be used as chain transfer agents to control molecular weight during polymerization itself, the prominent and well-documented role of this compound is in post-synthesis purification. researchgate.net

For instance, in the synthesis of polymers like poly(N-isopropylacrylamide) (PNIPAm), RAFT polymerization is employed to create well-defined polymer chains. rsc.org The removal of the terminal RAFT agent using this compound is a key step to obtain the final, functional PNIPAm without the reactive and colored end-group. rsc.org This process ensures that the final molecular weight and narrow dispersity achieved during polymerization are largely maintained, which is critical for applications where polymer properties are highly dependent on these parameters.

Polymer End-Group Modification and Removal Strategies

The radical-induced reduction using this compound provides an efficient and clean method for removing sulfur-containing end-groups from RAFT-synthesized polymers. google.comacs.org The process is typically carried out by heating the RAFT polymer in the presence of this compound and a radical initiator, such as azobisisobutyronitrile (AIBN) or Vazo®88. google.comrsc.org The reaction can be performed in various organic solvents like toluene or acetonitrile. google.comrsc.org

The efficiency of this removal is demonstrated by the disappearance of the characteristic color of the RAFT polymer and confirmed through analytical techniques like NMR spectroscopy, which shows the absence of protons associated with the end-group. google.com Gel Permeation Chromatography (GPC) analysis typically shows a slight decrease in the number-average molecular weight (Mn) upon removal of the heavy end-group, while the narrow molecular weight distribution (Mw/Mn) is maintained, indicating minimal side reactions. google.com

Table 1: Examples of RAFT End-Group Removal using this compound

| Polymer | Initial Mn ( g/mol ) | Initial Mw/Mn | Final Mn ( g/mol ) | Final Mw/Mn | Reference |

| Poly(methyl methacrylate) | Not Specified | Not Specified | 3,380 | 1.16 | google.com |

| Polystyrene | 4,475 | 1.06 | 3,970 | 1.10 | google.com |

| Polystyrene | Not Specified | Not Specified | 3,100 | 1.19 | google.com |

This table presents data on the molecular weight and dispersity of polymers before and after the removal of sulfur-containing RAFT end-groups using this compound. The data is compiled from patent literature demonstrating the application of this method.

Synthesis of Functionalized Copolymers utilizing this compound

The synthesis of functionalized copolymers often relies on techniques like RAFT to build complex architectures such as block copolymers. nih.govmdpi.com While this compound is not directly involved in the copolymerization reaction itself, its role in the post-polymerization workup is enabling. By efficiently removing the thiocarbonylthio end-group, it prepares the copolymer for subsequent modification or purifies the final product for its intended application. researchgate.net

The presence of the RAFT end-group can interfere with or prevent certain post-functionalization reactions. Its removal "unmasks" a more conventional polymer terminus (typically a hydrogen atom), which can be desirable for specific applications or for undergoing further, non-RAFT-mediated chemical transformations. Therefore, the use of this compound is an integral part of a multi-step strategy to produce functionalized copolymers with high purity and well-defined structures.

Comparative Studies with Alternative Radical Reagents

Advantages of 1-Ethylpiperidine (B146950) Hypophosphite over Organotin Hydrides (e.g., Tributyltin Hydride)

For decades, organotin hydrides, particularly tributyltin hydride (TBT), were the reagents of choice for radical-mediated transformations. However, significant drawbacks have led to a "flight from the tyranny of tin," paving the way for alternatives like EPHP.

The primary driver for replacing organotin hydrides is their well-documented toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures. researchgate.net Organotin compounds are known environmental pollutants with high toxicity, which precludes their use in many applications, especially in the synthesis of pharmaceuticals and other materials intended for human contact. researchgate.net Phosphorus-based reagents, including EPHP, represent a "greener" and less toxic alternative to these tin compounds. The byproducts of EPHP are typically water-soluble phosphinates, which are more easily separated and have a more benign environmental profile.

While both organotin hydrides and EPHP can be used in stereoselective radical cyclizations, the choice of reagent can influence the diastereomeric outcome. The ability to fine-tune reaction conditions with phosphorus-based reagents may offer pathways to enhanced stereocontrol. For instance, in the synthesis of 2,4,5-trisubstituted piperidines via radical cyclization, the choice of the hydrogen atom donor is critical. While tributyltin hydride is effective, the development of tin-free reagents like EPHP is motivated by the need for cleaner and more tunable reaction systems, which can be optimized to improve stereoselectivity.

In certain synthetic applications, EPHP can offer improved efficiency. For the preparation of indolones, reactions mediated by diethylphosphine (B1582533) oxide (DEPO) in water can proceed at 80°C, a significantly lower temperature than required for reactions using the toxic tributyltin hydride in benzene. researchgate.net While this is an indirect comparison, it highlights the trend of phosphorus-based reagents enabling milder reaction conditions than their organotin counterparts. EPHP-mediated reactions, particularly in aqueous media, can proceed efficiently, avoiding the need for high temperatures and harsh solvents often associated with TBT. researchgate.net

Comparison with Hypophosphorous Acid and its Various Salts

1-Ethylpiperidine hypophosphite belongs to the broader family of hypophosphites, yet its unique structure as an amine salt provides distinct advantages over hypophosphorous acid and simple inorganic salts like sodium hypophosphite. A general trend is that hypophosphite salts are more powerful reductants than their corresponding acid form. researchgate.net

EPHP's utility stems from its solubility in both organic solvents and, with the aid of surfactants, in aqueous media, making it a versatile reagent. researchgate.netsigmaaldrich.com This is a significant advantage over sodium hypophosphite, which has limited solubility in many common organic solvents at room temperature. nih.gov In radical additions to hydrophobic substrates in water, a combination of EPHP with a surfactant was found to be highly effective, whereas sodium hypophosphite can be incompatible with such substrates.

In a direct comparison for the radical cyclization of a hydrophobic substrate in water, the use of a water-soluble initiator with EPHP gave a good yield, while the system using hypophosphorous acid with sodium bicarbonate (H₃PO₂/NaHCO₃) was also effective, though specific yields can vary based on the substrate.

| Reagent System | Substrate Type | Solvent | Yield | Reference |

| This compound (EPHP) / Initiator | Hydrophobic | Water (with surfactant) | Good | researchgate.net |

| Hypophosphorous Acid / NaHCO₃ / Initiator | Hydrophobic | Water | Effective | |

| Sodium Hypophosphite | Hydrophobic | Organic/Aqueous | Often Incompatible/Low Yield | |

| Sodium Hypophosphite | Terminal Alkynes | Methanol/Dioxane | Moderate (e.g., 67%) | nih.gov |

Table 1: Qualitative and Quantitative Comparison of Hypophosphite Reagents in Radical Reactions.

Evaluation Against Other Phosphorus-Based Hydrogen Donors (e.g., Diethylphosphine Oxide)

Within the class of phosphorus-based hydrogen donors, EPHP is a valuable member, but other reagents like diethylphosphine oxide (DEPO) have also been developed and may be superior in specific applications.

A notable example is the synthesis of indolones in water. Research has shown that DEPO mediates this reaction at 80°C, providing significantly higher isolated yields compared to the corresponding reaction mediated by EPHP. researchgate.net This suggests that for this particular transformation, DEPO is a more efficient hydrogen atom donor. The development of various phosphorus-centered radical precursors allows chemists to select the optimal reagent based on the specific requirements of the substrate and desired transformation. acs.orgoaepublish.comresearchgate.net

| Reagent | Reaction | Solvent | Temperature | Yield | Reference |

| Diethylphosphine oxide (DEPO) | Indolone Synthesis | Water | 80°C | Excellent | researchgate.net |

| This compound (EPHP) | Indolone Synthesis | Water | Higher than 80°C | Significantly Lower than DEPO | researchgate.net |

| Tributyltin hydride | Indolone Synthesis | Benzene | Higher than 80°C | N/A | researchgate.net |

Table 2: Performance Comparison of DEPO, EPHP, and Tributyltin Hydride in Indolone Synthesis.

Advanced Analytical Techniques in 1 Ethylpiperidine Hypophosphite Research

Spectroscopic Methods for Reaction Monitoring and Product Characterization

Spectroscopic techniques are indispensable tools for the real-time monitoring of reactions involving 1-ethylpiperidine (B146950) hypophosphite and for the detailed characterization of the synthesized products, including complex polymeric materials.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is a powerful method for these purposes. rsc.orgresearchgate.net ¹H NMR allows for the quantitative analysis of the composition of multicomponent polymer systems, such as block copolymers and polymer blends. rsc.org This is critical for understanding and predicting the behavior of these materials. For instance, in the context of polymers synthesized using EPHP-mediated reactions, ¹H NMR can provide detailed information about the concentration of different chemical groups within the polymer structure. rsc.org

³¹P NMR spectroscopy is particularly valuable for characterizing phosphorus-containing polymers, such as poly(organophosphazenes). researchgate.net It can confirm the complete substitution of the polymer backbone and provide insights into the degradation profile of these materials in aqueous media. researchgate.net The combination of ¹H and ³¹P NMR offers a comprehensive picture of the polymer's structure and purity.

Table 1: Spectroscopic Techniques in EPHP Research

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Polymer compositional analysis | Quantitative concentration of chemical groups |

| ³¹P NMR | Characterization of phosphorus-containing polymers | Confirmation of substitution, degradation analysis |

| UV-Vis Spectroscopy | Monitoring polymer degradation | Tunable degradation rates |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the components of reaction mixtures and for assessing the purity of the final products, especially in the context of polymer synthesis where a distribution of molecular weights is common.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for polymer characterization. researchgate.netnih.govpaint.org SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. paint.org This allows for the determination of key polymer properties such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

For complex branched polymers, which can be synthesized through reactions involving EPHP, SEC analysis can be more challenging due to the relationship between branching and hydrodynamic volume. nih.gov However, when coupled with multiple detectors, such as a differential refractometer (DRI) and a light scattering (LS) detector, SEC can provide more detailed information about the molecular architecture. researchgate.netrsc.org This multi-detector approach allows for the determination of the absolute molecular weight and can offer insights into the degree of branching. researchgate.net

Table 2: Chromatographic Techniques for Polymer Analysis

| Technique | Application | Key Parameters Determined |

|---|---|---|

| Size Exclusion Chromatography (SEC/GPC) | Polymer molecular weight distribution analysis | Mw, Mn, Polydispersity Index (PDI) |

| SEC with Multi-Angle Light Scattering (MALS) | Absolute molecular weight determination | Absolute Mw, Radius of Gyration |

| SEC with Differential Refractometer (DRI) | Concentration detection | Refractive index difference between solvent and solute |

Crystallographic Analysis for Stereochemical Elucidation of Products

Crystallographic techniques are the gold standard for determining the three-dimensional structure of crystalline products, providing unambiguous information about molecular connectivity and stereochemistry.

Single-crystal X-ray diffraction (SCXRD) is a powerful method for the structural elucidation of small molecules. nih.gov However, a significant limitation of SCXRD is the requirement for high-quality single crystals of sufficient size, which can be challenging to grow. nih.gov

An emerging and complementary technique is microcrystal electron diffraction (MicroED). nih.gov MicroED can determine the structures of micro- and nanocrystalline materials that are too small for conventional X-ray diffraction. nih.gov This technique has proven to be highly effective for the rapid structural elucidation of pharmaceutically relevant compounds, including the determination of absolute stereochemistry. nih.gov In the context of reactions utilizing 1-ethylpiperidine hypophosphite that yield crystalline products with chiral centers, MicroED offers a valuable tool for definitively assigning their stereochemical configuration. nih.gov

Integration of Computational and Experimental Data in Reaction Studies

The combination of experimental findings with computational modeling provides a powerful approach to understanding the intricate details of reaction mechanisms involving this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways, transition states, and the origins of selectivity. researchgate.netrsc.orgmdpi.comresearchgate.net For instance, DFT calculations have been successfully employed to study the mechanism of radical carbon-carbon bond-forming reactions mediated by N-ethylpiperidine hypophosphite in aqueous media. researchgate.net These calculations can reveal the diastereoselectivity of such reactions, which is often in good agreement with experimental observations. researchgate.net

By modeling the energies of intermediates and transition states, DFT can help to elucidate the most favorable reaction pathway. rsc.orgmdpi.com For example, in phosphine-catalyzed ring-opening reactions, DFT studies have identified the key steps, including nucleophilic substitution, intramolecular additions, and rearrangements. rsc.org Similarly, in 1,3-dipolar cycloadditions, computational studies can predict the regioselectivity and the stability of the resulting cycloadducts. mdpi.comresearchgate.net The insights gained from these computational studies are invaluable for rationalizing experimental outcomes and for designing new and more efficient synthetic methodologies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Ethylpiperidine hypophosphite |

Future Directions in 1 Ethylpiperidine Hypophosphite Research

Exploration of Novel Synthetic Applications and Transformations

While 1-Ethylpiperidine (B146950) hypophosphite is well-established in radical cyclizations and reductions, the future of its application lies in the exploration of new and more complex molecular transformations. Researchers are actively investigating its potential in cascade reactions, where a single reagent initiates a sequence of bond-forming events to rapidly build molecular complexity. This approach offers significant advantages in terms of efficiency and atom economy.

Recent studies have demonstrated the utility of EPHP in the synthesis of intricate natural products and their analogues. For instance, it has been successfully employed in the key radical cyclization step for the synthesis of the phytotoxic metabolite alboatrin (B1250113) and its epimer. sigmaaldrich.com Furthermore, its application in the preparation of spiroketals via intramolecular iodoetherification highlights its potential in constructing complex heterocyclic frameworks. sigmaaldrich.com

Future research is anticipated to focus on expanding the scope of EPHP-mediated reactions to include a wider range of functional groups and substrate classes. The development of novel transformations, such as radical-driven C-H functionalization and cross-coupling reactions, using EPHP as a key reagent, represents a promising avenue for future exploration.

Deeper Elucidation of Mechanistic Pathways and Intermediate Structures

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. While the general role of 1-Ethylpiperidine hypophosphite as a radical chain carrier is understood, a more profound elucidation of its mechanistic pathways and the transient intermediates involved is a key area for future investigation.

The mechanism involves the generation of a phosphonyl radical, which then participates in the radical cascade. However, the precise nature of the active hydrogen donor species and the kinetics of the individual steps in the catalytic cycle are not fully characterized. Advanced spectroscopic techniques, such as time-resolved electron paramagnetic resonance (EPR) spectroscopy, could provide invaluable insights into the structure and reactivity of the radical intermediates.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are expected to play an increasingly important role in mapping out the potential energy surfaces of EPHP-mediated reactions. rsc.org Such studies can help to identify the lowest energy reaction pathways, predict the stereochemical outcomes of reactions, and guide the design of more efficient and selective catalysts.

Expansion into Underexplored Areas of Chemical Methodology

The versatility of this compound suggests its potential for application in emerging and less-explored areas of chemical methodology. Two such areas that hold significant promise are photoredox catalysis and continuous flow chemistry.

Photoredox Catalysis: This rapidly growing field utilizes visible light to initiate chemical reactions via single-electron transfer processes. The integration of EPHP as a hydrogen atom donor in photoredox catalytic cycles could open up new avenues for mild and selective transformations. Future research will likely explore the synergistic effects of combining photoredox catalysts with EPHP to achieve novel reactivity that is not accessible through conventional thermal methods.

Continuous Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated synthesis. The application of EPHP in continuous flow systems could lead to more efficient and scalable synthetic processes. tue.nltue.nlrsc.org Research in this area will likely focus on developing robust and reliable flow protocols for a variety of EPHP-mediated transformations.

Advancements in Green Chemistry and Sustainable Synthetic Strategies Utilizing this compound

The drive towards more environmentally benign chemical processes is a central theme in modern chemistry. This compound is already recognized for its green credentials due to its lower toxicity compared to organotin compounds. Future research will aim to further enhance its sustainability profile by developing even more environmentally friendly synthetic strategies.

A key focus will be on the use of water as a reaction solvent. The water-solubility of EPHP, often facilitated by surfactants, allows for radical reactions to be performed in aqueous media, thereby reducing the reliance on volatile and often hazardous organic solvents. nih.gov

To quantify the "greenness" of chemical processes, various metrics have been developed, including the E-factor (Environmental Factor) and Process Mass Intensity (PMI). The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, and process water) to the mass of the final product. nih.govgreenchemistry-toolkit.orgmdpi.comchemrxiv.orgwiley-vch.deorganic-chemistry.org Future studies will likely involve the systematic application of these metrics to benchmark EPHP-mediated reactions against other synthetic methods, providing a quantitative assessment of their environmental impact.

Table 1: Green Chemistry Metrics in Organic Synthesis

| Metric | Description | Ideal Value |

| E-Factor | Mass of waste / Mass of product | Closer to 0 |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Closer to 1 |

The development of catalytic and recyclable systems for EPHP would represent a significant advancement in sustainable chemistry. Research in this area could involve the immobilization of EPHP or a related catalyst on a solid support, allowing for its easy separation and reuse.

Table 2: Illustrative Comparison of Reducing Agents in a Radical Reaction

| Reducing Agent | Solvent | E-Factor (estimated) | Process Mass Intensity (PMI) (estimated) |

| Tributyltin hydride | Toluene (B28343) | High | High |

| This compound | Water (with surfactant) | Low | Low |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a powerful and sustainable tool for organic synthesis, contributing to the development of cleaner and more efficient chemical processes for the benefit of both industry and the environment.

Q & A

Q. Methodological Considerations :

- Solvent choice : EPHP-mediated reactions are often performed in water for green chemistry applications, requiring water-soluble initiators like VA-061 .

- Temperature control : Reactions typically proceed at 80–100°C to balance radical generation and stability .

Advanced: How does EPHP compare to tributyltin hydride (Bu₃SnH) in radical cyclization efficiency and stereoselectivity?

EPHP offers distinct advantages over Bu₃SnH:

Q. Experimental Optimization :

- Substrate compatibility : EPHP is less effective for highly electron-rich substrates; pre-functionalization (e.g., halogenation) may be required .

- Kinetic studies : Monitor reaction progress via quenching and GC-MS to compare radical lifetimes between EPHP and Bu₃SnH .

Basic: What purification techniques are recommended for isolating EPHP-mediated reaction products?

Common methods include:

Q. Validation :

Advanced: What mechanistic insights explain EPHP’s role in chemoselective radical additions?

EPHP operates via a hydrogen-atom transfer (HAT) mechanism:

Q. Contradictions in Data :

- Solvent effects : In aqueous systems, EPHP’s reactivity diverges from organic solvents due to hydrogen bonding; computational studies (DFT) are recommended to model transition states .

Basic: How is EPHP utilized in electroless plating or nanoparticle synthesis?

EPHP serves as a reducing agent in:

Q. Protocol :

Advanced: What biochemical interactions occur between hypophosphite derivatives and microbial systems?

EPHP analogs (e.g., sodium hypophosphite) inhibit glycyl-radical enzymes in anaerobic microbes:

Q. Experimental Design :

- Growth assays : Compare microbial growth rates (e.g., E. coli DH601) with/without hypophosphite to assess toxicity .

- Site-directed mutagenesis : Modify FocA pore residues (e.g., Thr-91, His-209) to study hypophosphite uptake .

Basic: What safety protocols are critical when handling EPHP in the lab?

- Storage : Keep anhydrous in airtight containers to prevent hydrolysis.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., phosphine gas) .

Advanced: How can EPHP be integrated into polymer-modified drug delivery systems?

EPHP enables surface functionalization of liposomes:

- Stealth coating : Combine EPHP with carboxybetaine polymers to reduce macrophage uptake .

- Protocol :

Basic: What analytical techniques confirm EPHP’s stability under reaction conditions?

- TGA/DSC : Assess thermal decomposition profiles (EPHP degrades above 150°C) .

- FTIR : Monitor P–H stretching vibrations (~2350 cm⁻¹) to detect hydrolysis .

Advanced: How do hypophosphite oxidation mechanisms inform EPHP’s reactivity in radical cascades?

Hypophosphite oxidation involves automerization (quadruple ↔ triple P connectivity), with rate-limiting steps influenced by pH and oxidizers (e.g., MnO₄⁻) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.